molecular formula C5H14N2 B8023257 [(3S)-3-Aminobutyl](methyl)amine

[(3S)-3-Aminobutyl](methyl)amine

Cat. No.: B8023257
M. Wt: 102.18 g/mol
InChI Key: ZOKREBLWJYZZLL-YFKPBYRVSA-N
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Description

(3S)-3-Aminobutylamine is a chiral secondary amine with a molecular formula of C₅H₁₄N₂. Its structure consists of a butyl chain with an amine group at the third carbon (in the S-configuration) and a methyl group attached to the nitrogen atom. This stereochemical specificity may influence its reactivity, binding affinity, and interactions in chemical or biological systems.

Properties

IUPAC Name

(3S)-1-N-methylbutane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2/c1-5(6)3-4-7-2/h5,7H,3-4,6H2,1-2H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKREBLWJYZZLL-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCNC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (3S)-3-Aminobutylamine is through reductive amination. This involves the reaction of an appropriate aldehyde or ketone with an amine, followed by reduction of the resulting imine to form the desired amine. Sodium cyanoborohydride (NaBH₃CN) is often used as the reducing agent due to its selectivity and efficiency .

Industrial Production Methods

In industrial settings, the production of (3S)-3-Aminobutylamine may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Aminobutylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Pharmaceutical Applications

Chiral Synthesis
Chiral amines like (3S)-3-Aminobutylamine are crucial in the synthesis of pharmaceuticals due to their ability to create optically active compounds. They serve as intermediates in the synthesis of various drugs, including:

  • Antidepressants : The compound is involved in synthesizing selective serotonin reuptake inhibitors (SSRIs).
  • Antihypertensives : It plays a role in the production of medications that manage high blood pressure.
  • Analgesics : Used in synthesizing pain relief medications.

A notable study demonstrated that chiral amines can be synthesized using asymmetric reductive amination techniques, showcasing high yields and enantioselectivities for target compounds .

Drug Class Example Compounds Role of (3S)-3-Aminobutylamine
AntidepressantsSSRIsIntermediate for synthesis
AntihypertensivesACE inhibitorsKey precursor for active pharmaceutical ingredients
AnalgesicsOpioidsSynthesis facilitator

Catalytic Applications

Catalysis in Organic Reactions
(3S)-3-Aminobutylamine is utilized as a catalyst or catalyst precursor in various organic reactions. Its ability to enhance reaction rates and selectivity makes it valuable in:

  • Asymmetric Catalysis : It is employed in reactions that require high stereoselectivity, such as the synthesis of pharmaceuticals where chirality is critical.
  • Hydrogenation Reactions : The compound facilitates the hydrogenation of imines and other unsaturated substrates, leading to the formation of amines with defined stereochemistry.

Recent advancements highlight its use in iridium-catalyzed reactions, which have shown improved efficiency compared to traditional methods .

Biochemical Applications

Bioconversion Processes
(3S)-3-Aminobutylamine has been studied for its role in bioconversion processes. For instance, it can be utilized by specific microorganisms to metabolize methylamines, contributing to nitrogen cycling in ecosystems .

  • Microbial Metabolism : Certain bacteria can utilize this compound as a nitrogen source, enhancing their growth and activity in various environments.
  • Biosensors Development : Research has shown that derivatives of this compound can be used in biosensors for detecting methylamines in environmental samples .

Case Studies

  • Synthesis of Chiral Amines
    A study reported the successful synthesis of chiral amines using (3S)-3-Aminobutylamine as an intermediate. The researchers achieved over 90% enantiomeric excess in the final product, demonstrating its effectiveness in producing optically active compounds .
  • Environmental Applications
    Another research project investigated the use of immobilized enzymes to convert airborne methylamines into less harmful substances, with (3S)-3-Aminobutylamine playing a role in optimizing these bioconversion processes .

Mechanism of Action

The mechanism by which (3S)-3-Aminobutylamine exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. Additionally, the compound can act as a nucleophile, participating in various biochemical reactions .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following analysis compares (3S)-3-Aminobutylamine with related amines based on their chemical properties, reactivity, and applications, extrapolated from the evidence:

Methyl Diethanolamine (MDEA)

MDEA (tertiary amine) is widely used in CO₂ capture due to its high adsorption capacity and low regeneration energy. Key differences include:

  • Structure: MDEA has two ethanol groups and a methyl group attached to the nitrogen, enabling stronger CO₂ interaction via carbamate formation.
  • CO₂ Adsorption: MDEA-impregnated mesoporous carbon (aMDEA-MC) achieves 2.63 mmol CO₂/g adsorption capacity, outperforming unmodified mesoporous carbon by 64% .
  • Nitrogen Content: MDEA increases nitrogen content by 23 wt.% in mesoporous carbon after impregnation, enhancing active sites for CO₂ binding . (3S)-3-Aminobutylamine, with a single primary amine and secondary methyl group, may introduce fewer nitrogen sites, affecting adsorption performance.

(3-Aminobutyl)dimethylamine

Key contrasts:

  • Reactivity: Tertiary amines like (3-Aminobutyl)dimethylamine exhibit lower nucleophilicity compared to secondary amines, reducing their ability to form stable carbamates with CO₂. However, they are less corrosive and require less energy for solvent regeneration .
  • Applications: Used in gas treatment and catalysis, whereas (3S)-3-Aminobutylamine’s stereochemistry may make it suitable for enantioselective synthesis or pharmaceutical intermediates .

1-CBZ-AMINO-BUTYL-3-AMINE

A carbamate-protected derivative (benzyl N-(3-aminobutyl)carbamate), this compound is used in organic synthesis. Differences include:

  • Stability: The carbamate group enhances stability during synthetic steps, unlike the unprotected amine in (3S)-3-Aminobutylamine, which may require inert conditions to prevent oxidation .
  • Functionality: The primary amine in 1-CBZ-AMINO-BUTYL-3-AMINE allows for selective functionalization, whereas the secondary amine in the target compound may limit reactivity in certain reactions .

Data Tables: Comparative Properties of Amines

Property (3S)-3-Aminobutylamine MDEA (3-Aminobutyl)dimethylamine
Amine Type Secondary Tertiary Tertiary
Nitrogen Content ~14 wt.% (estimated) 23 wt.% ~18 wt.% (estimated)
CO₂ Adsorption Capacity Not reported 2.63 mmol/g Not applicable (used in gas treatment)
Key Applications Chiral synthesis, intermediates CO₂ capture Catalysis, gas scrubbing

Biological Activity

(3S)-3-Aminobutylamine, also known as 3-aminobutylmethylamine, is a compound of interest in various biological and pharmacological contexts. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

(3S)-3-Aminobutylamine is a chiral amine characterized by the presence of both an amine group and a butyl chain. Its chemical structure can be represented as follows:

C5H13N(Structural Formula NH2(CH2)3CH(CH3)NH2)\text{C}_5\text{H}_{13}\text{N}\quad (\text{Structural Formula }NH_2(CH_2)_3CH(CH_3)NH_2)

This compound's unique structure contributes to its biological interactions, particularly in modulating neurotransmitter systems and exhibiting potential antimicrobial properties.

Neurotransmitter Modulation

Research indicates that (3S)-3-Aminobutylamine may influence neurotransmitter systems, particularly in the central nervous system. It is suggested to act as a precursor for the synthesis of neurotransmitters such as dopamine and norepinephrine. This modulation can affect mood, cognition, and overall neurological health.

Antimicrobial Properties

Studies have highlighted the potential antimicrobial activity of guanidine-containing compounds, which share structural similarities with (3S)-3-Aminobutylamine. For instance, guanidinium derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes like signal peptidase IB (SpsB), leading to cell death .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of (3S)-3-Aminobutylamine on cancer cell lines. The compound demonstrated variable cytotoxicity depending on the concentration and exposure time. Notably, it exhibited significant activity against liver cancer cell lines (HepG2), suggesting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of (3S)-3-Aminobutylamine. Research indicates that modifications to the amine group or the butyl chain can significantly influence its potency and selectivity against target organisms. For example:

ModificationEffect on Activity
Methylation of amineIncreased lipophilicity and potency
Chain length variationOptimal length found to enhance membrane penetration

These findings underscore the importance of chemical modifications in enhancing the therapeutic potential of this compound.

Case Studies

  • Antimicrobial Efficacy : A study focused on guanidine derivatives reported that compounds structurally similar to (3S)-3-Aminobutylamine exhibited MIC values as low as 1.5 µM against MRSA, indicating strong antibacterial properties .
  • Neuroprotective Effects : Another investigation into amino acid derivatives revealed that (3S)-3-Aminobutylamine could enhance neuroprotection in models of neurodegenerative diseases by promoting neurotransmitter synthesis .

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